2-Bromo-n-(3-isopropylphenyl)acetamide
Overview
Description
2-Bromo-n-(3-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with an isopropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-n-(3-isopropylphenyl)acetamide typically involves the bromination of n-(3-isopropylphenyl)acetamide. One common method includes the reaction of n-(3-isopropylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-n-(3-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield the corresponding amide derivative.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming n-(3-isopropylphenyl)acetamide.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-n-(3-isopropylphenyl)acetamide is utilized in various scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-n-(3-isopropylphenyl)acetamide can be compared with similar compounds such as:
N-(2-Bromo-4-isopropylphenyl)acetamide: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring.
2-Bromo-n-(4-isopropylphenyl)acetamide: Another isomer with the isopropyl group at a different position.
Properties
IUPAC Name |
2-bromo-N-(3-propan-2-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMKCZOUWHJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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